5-TFA-ap-ddC

Description

Overview of Nucleoside Analogs in Antiviral Research

Nucleoside analogs are a class of synthetic compounds that are structurally similar to naturally occurring nucleosides. mdpi.com These molecules can act as potent antiviral agents by interfering with the replication of viral genetic material. mdpi.com Once inside a cell, they are converted into their active triphosphate forms, which can then be incorporated into the growing viral DNA or RNA chain by viral polymerases. mdpi.com However, because they lack the crucial 3'-hydroxyl group necessary for the addition of the next nucleotide, their incorporation leads to the termination of the nucleic acid chain, thereby halting viral replication. nih.gov

Historical Context and Significance of 2',3'-Dideoxycytidine (ddC)

2',3'-Dideoxycytidine, also known as zalcitabine or ddC, was the third antiretroviral drug to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of HIV/AIDS. semanticscholar.org Its development in the late 1980s marked a significant milestone in the management of a then-burgeoning global health crisis.

ddC is an analog of the natural nucleoside deoxycytidine, but it lacks the hydroxyl groups at both the 2' and 3' positions of its sugar moiety. semanticscholar.org This structural feature is key to its mechanism of action. Inside human cells, ddC is phosphorylated to its active form, 2',3'-dideoxycytidine triphosphate (ddCTP). semanticscholar.org This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase. semanticscholar.orgbeilstein-journals.org Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the phosphodiester bond required to add the next nucleotide, leading to the termination of DNA chain elongation and the inhibition of viral replication. nih.govbeilstein-journals.org

While ddC proved to be a potent inhibitor of HIV-1 in cell cultures, its clinical use was often limited by significant toxicities. nih.gov These adverse effects are largely attributed to the inhibition of mitochondrial DNA polymerase gamma, which can lead to mitochondrial dysfunction. semanticscholar.org This limitation spurred further research into developing modified nucleoside analogs with improved safety profiles and enhanced efficacy.

| Property | Description |

| Chemical Name | 2',3'-Dideoxycytidine |

| Common Names | Zalcitabine, ddC |

| Mechanism of Action | Chain terminator of viral DNA synthesis |

| Primary Target | HIV reverse transcriptase |

| Clinical Use | Treatment of HIV/AIDS |

| Limiting Factor | Mitochondrial toxicity |

Rationale for Nucleoside Base and Sugar Modifications

The development of resistance to antiviral drugs and the occurrence of dose-limiting toxicities have driven the extensive exploration of chemical modifications to nucleoside analogs. nih.gov These modifications can be broadly categorized into alterations of the sugar moiety and the nucleobase. The primary goals of these modifications are to:

Enhance Antiviral Activity: By improving the affinity of the analog for viral enzymes over host cell polymerases, the therapeutic window can be widened.

Overcome Drug Resistance: Modifications can create analogs that are still recognized and incorporated by mutated viral polymerases that have developed resistance to earlier generations of drugs.

Improve Pharmacokinetic Properties: Alterations to the nucleoside structure can influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing a drug's lipophilicity can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

Reduce Toxicity: By designing analogs that are less likely to be utilized by host cell enzymes, particularly mitochondrial DNA polymerase, the incidence of side effects can be reduced. semanticscholar.org

Modifications to the sugar component can include the introduction of different substituents or the replacement of the ribose ring with other cyclic or acyclic structures. Changes to the nucleobase, such as those at the C5 position of pyrimidines, can also significantly impact the biological activity of the compound. nih.gov

Chemical Context and Proposed Structure of 5-TFA-ap-ddC

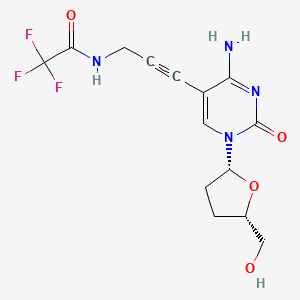

Based on its chemical name and associated CAS number (114748-58-2), this compound is understood to be N-(3-(4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide. This structure indicates that the modification is on the C5 position of the cytosine base of ddC.

| Component | Chemical Identity |

| Core Nucleoside | 2',3'-Dideoxycytidine (ddC) |

| Modification Site | C5 of the pyrimidine base |

| Linker | Aminopropargyl ("ap") |

| Protecting Group | Trifluoroacetyl ("TFA") |

Interpretation of the 5-TFA-ap Moiety within Nucleoside Analogs

The "5-TFA-ap" moiety consists of two key components: an aminopropargyl group and a trifluoroacetyl group.

Aminopropargyl (ap) Group: The propargyl group is a three-carbon chain containing a carbon-carbon triple bond (an alkyne). The "amino" designation indicates the presence of a nitrogen atom. In this context, it is attached to the C5 position of the cytosine ring. The introduction of an alkynyl group at the C5 position of pyrimidine nucleosides has been a strategy in the development of antiviral and anticancer agents. researchgate.net The aminopropargyl linker provides a point of attachment for other chemical groups.

Trifluoroacetyl (TFA) Group: The trifluoroacetyl group is a common protecting group in organic synthesis. It is attached to the amino group of the aminopropargyl linker. Protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with other chemical reactions during the synthesis of a complex molecule. The TFA group is known for its stability under certain conditions and its ability to be removed under specific, often basic, conditions. In the context of a potential therapeutic agent, the TFA group could also be considered part of a prodrug strategy.

Hypothetical Advantages of 5'-Derivatization for Cellular Permeation or Metabolic Stability

While the modification in this compound is at the C5 position of the base, the principles of derivatization to improve drug properties are general. Modifications, whether on the sugar or the base, are often designed to enhance cellular uptake and metabolic stability.

Enhancing Metabolic Stability: The aminopropargyl linker itself may be subject to metabolic degradation. The trifluoroacetyl group, by protecting the amino group, could prevent or slow down metabolic processes such as deamination or oxidation at this site. This could lead to a longer intracellular half-life of the compound, allowing more time for it to be converted to its active triphosphate form and exert its antiviral effect. Furthermore, modifications at the C5 position of the pyrimidine ring can influence the interaction of the nucleoside with enzymes that might otherwise deactivate it.

In essence, the 5-TFA-ap modification of ddC represents a rational design strategy aimed at potentially overcoming some of the limitations of the parent drug. By masking a reactive amino group with a lipophilic TFA moiety, the resulting compound could be viewed as a prodrug, designed to improve delivery into the cell and protect the molecule from premature metabolism. Once inside the cell, the TFA group would need to be cleaved for the molecule to be recognized by cellular kinases and converted into its active, chain-terminating form. However, without specific experimental data on this compound, these potential advantages remain hypothetical.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O4/c15-14(16,17)12(23)19-5-1-2-8-6-21(13(24)20-11(8)18)10-4-3-9(7-22)25-10/h6,9-10,22H,3-5,7H2,(H,19,23)(H2,18,20,24)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINWQMVIWQGNFM-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of 5 Tfa Ap Ddc and Its Derivatives

Strategies for the Preparation of 5'-Functionalized Dideoxynucleosides

The preparation of 5'-functionalized dideoxynucleosides hinges on the selective modification of the primary 5'-hydroxyl group. This requires a careful selection of synthetic routes and protective group strategies to ensure high yields and regioselectivity.

Regioselective Derivatization at the 5' Position

Standard methods for 5'-derivatization often involve the use of acid-labile or base-labile protecting groups. acs.orgwikipedia.org For instance, the dimethoxytrityl (DMTr) group is widely used for the protection of the 5'-hydroxyl function due to its specific introduction at this position and its facile removal under mild acidic conditions. nih.gov This allows for the selective modification of other parts of the molecule, followed by the deprotection and subsequent functionalization of the 5'-hydroxyl group.

One-pot synthesis methods have also been developed to achieve regioselective 5'-functionalization without the need for protecting groups. These methods often rely on activating agents that selectively react with the 5'-hydroxyl group over the secondary hydroxyls (if present) and the amino groups on the nucleobase. semanticscholar.org

Integration of Trifluoroacetyl (TFA) or Trifluoroacetic Acid-Derived Moieties

The incorporation of fluorine-containing groups, such as the trifluoroacetyl (TFA) moiety, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov Trifluoroacetic acid (TFA) itself is a strong organic acid widely used in organic synthesis as a solvent, catalyst, and reagent for deprotection. cdnsciencepub.comresearchgate.netnih.gov

The direct trifluoroacetylation of a hydroxyl group can be achieved using trifluoroacetic anhydride or trifluoroacetyl chloride. In the context of 5-TFA-ap-ddC, the TFA moiety is part of a larger functional group attached at the 5'-position. The synthesis would likely involve the preparation of a trifluoroacetylated building block which is then coupled to the 5'-position of the dideoxynucleoside.

Trifluoroacetyl triflate is a highly reactive trifluoroacetylating agent that can react with a variety of nucleophiles under mild conditions. mdpi.com This reagent could potentially be used to introduce the trifluoroacetyl group onto a linker or precursor molecule before its attachment to the dideoxynucleoside.

Protecting Group Strategies in Nucleoside Synthesis

Protecting groups are essential in nucleoside chemistry to prevent unwanted side reactions at reactive sites such as hydroxyl and amino groups. cdnsciencepub.com The choice of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal.

For the 5'-hydroxyl group, trityl-based protecting groups like dimethoxytrityl (DMTr) are common due to their selective introduction and mild, acidic removal. nih.gov Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are also employed and can be removed using fluoride ions. nih.gov

The exocyclic amino groups of nucleobases (e.g., on cytosine and adenine) are often protected to prevent acylation or other side reactions. Acyl groups like benzoyl (Bz) or acetyl (Ac) are frequently used for this purpose and are typically removed under basic conditions. cdnsciencepub.com An effective protecting group strategy ensures that the desired transformations occur at the intended positions, leading to the successful synthesis of the target molecule.

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| 5'-Hydroxyl | Dimethoxytrityl (DMTr) | Mild Acid (e.g., TFA, DCA) |

| 5'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride Ions (e.g., TBAF) |

| Exocyclic Amino (Cytosine, Adenine) | Benzoyl (Bz) | Basic (e.g., Ammonia) |

| Exocyclic Amino (Guanine) | Isobutyryl (iBu) | Basic (e.g., Ammonia) |

Advanced Synthetic Approaches

To improve efficiency, yield, and safety, advanced synthetic methodologies are increasingly being adopted in nucleoside chemistry. These can include the use of specialized reactors and novel catalytic systems.

Q-Tube Reactor-Assisted Synthesis in Trifluoroacetic Acid Catalysis

The Q-Tube™ is a sealed-tube reactor designed for carrying out reactions under elevated pressure and temperature in a safe and controlled manner. sigmaaldrich.commdpi.com This technology can significantly reduce reaction times and improve yields compared to traditional reflux methods. nih.govnih.gov The use of a Q-tube allows for the superheating of solvents beyond their atmospheric boiling points, which can accelerate reaction rates. mdpi.com

Silylating Conditions in Phosphinic Dipeptide Synthesis Context

While not directly a nucleoside synthesis, the methodologies used in phosphinic dipeptide synthesis offer valuable insights into the activation of certain functional groups that could be applicable to the synthesis of complex nucleoside derivatives like this compound. Phosphinic dipeptides are peptide analogues where a peptide bond is replaced by a phosphinic acid moiety. acs.org Their synthesis often involves a phospha-Michael addition, which requires the activation of an H-phosphinic acid component. nih.govacs.org

This activation is typically achieved through silylation, converting the H-phosphinic acid into a more nucleophilic tervalent ester form. nih.govacs.org Common silylating agents used for this purpose include hexamethyldisilazane (HMDS), N,O-bis(trimethylsilyl)acetamide (BSA), or a combination of chlorotrimethylsilane (TMSCl) and a tertiary amine. nih.gov The silylated intermediate then readily undergoes addition to an acrylate or a similar Michael acceptor. acs.org

Spectroscopic and Chromatographic Characterization Techniques

The comprehensive characterization of this compound relies on a combination of powerful analytical techniques. These methods provide orthogonal information, which, when combined, offers a high degree of confidence in the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov For a molecule such as this compound, a suite of NMR experiments would be employed to unambiguously assign its structure.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in this process. The ¹H NMR spectrum would reveal the number of different types of protons, their relative numbers, and their electronic environments based on chemical shifts (δ). Spin-spin coupling patterns would further elucidate the connectivity between neighboring protons. The ¹³C NMR spectrum would provide complementary information on the carbon skeleton of the molecule.

To further resolve structural ambiguities, two-dimensional (2D) NMR experiments are indispensable. thermofisher.com Experiments like COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for assembling the complete molecular structure of this compound and confirming the attachment of the trifluoroacetyl-aminopropyl group at the 5-position of the dideoxycytidine scaffold.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1' | 6.2 | 88.5 |

| H-2'a | 2.1 | 38.0 |

| H-2'b | 2.3 | 38.0 |

| H-3' | 4.1 | 87.0 |

| H-4' | 4.0 | 70.0 |

| H-5'a | 3.8 | 61.0 |

| H-5'b | 3.7 | 61.0 |

| H-6 | 7.8 | 140.0 |

| NH₂ | 7.2, 7.5 | - |

| TFA-NH | 8.1 | - |

| ap-CH₂ (α) | 3.4 | 40.0 |

| ap-CH₂ (β) | 1.8 | 25.0 |

| ap-CH₂ (γ) | 3.3 | 39.0 |

| TFA-CO | - | 157.0 (q) |

| TFA-CF₃ | - | 116.0 (q) |

Note: This table is a hypothetical representation of expected NMR data for this compound and is for illustrative purposes only. Actual experimental data would be required for confirmation.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, thereby offering a high degree of confidence in the molecular identity of this compound. nih.govresearchgate.net

Using techniques such as electrospray ionization (ESI), the this compound molecule would be ionized, and its mass-to-charge ratio (m/z) would be measured with high precision. The experimentally determined accurate mass would then be compared to the theoretically calculated mass for the proposed molecular formula of this compound. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₄H₁₉F₃N₄O₄ | [Calculated Value] | [Observed Value] |

| [M+Na]⁺ | C₁₄H₁₈F₃N₄NaO₄ | [Calculated Value] | [Observed Value] |

Note: This table illustrates the expected output from an HRMS experiment for this compound. The calculated and observed m/z values would be specific numerical data obtained from the analysis.

Assessing the purity of a synthesized compound is crucial. Chromatographic techniques separate the target compound from any impurities, starting materials, or byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and qualitatively assessing purity. A small amount of the this compound sample would be spotted on a TLC plate and developed in an appropriate solvent system. The presence of a single spot would indicate a high degree of purity, while multiple spots would suggest the presence of impurities. The retention factor (Rf) value of the spot corresponding to this compound would be recorded.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice. An HPLC system would separate the components of the sample mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of this compound would be determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

Coupling the LC system to a tandem mass spectrometer (MS/MS) provides an additional layer of confirmation. The mass spectrometer can be set to monitor for the specific m/z of this compound, confirming that the main peak in the chromatogram corresponds to the target compound. Furthermore, MS/MS can be used to fragment the parent ion and analyze the resulting daughter ions, providing structural information that can be used to identify and characterize any impurities present.

Table 3: Hypothetical Chromatographic Data for this compound

| Technique | Method Details | Results |

| TLC | Stationary Phase: Silica Gel | Rf = [Value] |

| Mobile Phase: [Solvent System] | Single major spot observed | |

| LC-MS/MS | Column: [e.g., C18] | Retention Time = [minutes] |

| Mobile Phase: [Gradient Conditions] | Purity > 99% (by peak area) | |

| MS Detection: ESI+, m/z = [M+H]⁺ of this compound | Confirmed identity of the main peak |

Note: This table presents a hypothetical summary of chromatographic data for this compound. The specific values and conditions would be determined experimentally.

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | 5-Trifluoroacetyl-aminopropyl-dideoxycytidine |

| NMR | Nuclear Magnetic Resonance |

| HRMS | High-Resolution Mass Spectrometry |

| TLC | Thin-Layer Chromatography |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

| ESI | Electrospray Ionization |

| HPLC | High-Performance Liquid Chromatography |

Structure Activity Relationship Sar and Structural Biology of 5 Tfa Ap Ddc

Elucidation of Structural Determinants for Biological Efficacy

The journey to understanding the therapeutic potential of 5-TFA-ap-ddC begins with a meticulous examination of its structural components and their influence on its pharmacological properties.

The introduction of a trifluoroacetylamino-phenyl (TFA-ap) group at the 5-position of the 2',3'-dideoxycytidine scaffold is a significant structural alteration. While direct experimental data for this compound is not publicly available, we can infer its potential impact based on established SAR principles for 5-substituted ddC analogs. The 5-position of the pyrimidine ring is a well-explored site for modification, as it allows for the introduction of various substituents that can modulate antiviral activity, cellular uptake, and interaction with the target enzyme, primarily viral reverse transcriptase (RT).

To contextualize the potential activity of this compound, a comparative analysis with known 5-substituted ddC analogs is informative. Research has shown that the nature of the substituent at the 5-position can have a dramatic effect on antiviral potency.

| Compound | 5-Substituent | Relative Antiviral Activity | Reference |

| ddC | -H | Baseline | General Knowledge |

| 5-F-ddC | -F | Potent | ebi.ac.uk |

| 5-Br-ddC | -Br | Inactive | ebi.ac.uk |

| 5-I-ddC | -I | Inactive | General Knowledge |

| 5-CH3-ddC | -CH3 | Inactive | ebi.ac.uk |

| 5-Amino-ddC | -NH2 | Inactive | nih.gov |

| 5-Nitro-ddC | -NO2 | Inactive | nih.gov |

This table illustrates the high sensitivity of the 5-position to substitution. Small, electronegative groups like fluorine are well-tolerated and can even enhance activity. In contrast, larger halogens like bromine and iodine, as well as small alkyl groups like methyl, lead to a loss of activity. ebi.ac.uk The inactivity of 5-amino-ddC and 5-nitro-ddC suggests that the electronic properties and hydrogen bonding potential of the substituent are critical. nih.gov

Based on this, the bulky TFA-ap group in this compound would be expected to face significant steric challenges for binding to the active site of many viral polymerases. However, if the active site possesses a sufficiently large and accommodating pocket, the aromatic and trifluoroacetyl moieties could potentially form unique and favorable interactions.

Molecular Interactions and Binding Conformations

To truly understand the pharmacological potential of this compound, it is essential to visualize its interactions at the atomic level. While direct crystallographic data for this specific compound is unavailable, we can draw insights from studies of related ddC analogs in complex with their target enzymes.

X-ray crystallography has been instrumental in revealing the binding modes of nucleoside analogs within the active sites of viral polymerases, such as HIV-1 reverse transcriptase. nih.gov Crystal structures of HIV-1 RT in complex with DNA and the triphosphate form of ddC (ddCTP) have shown that the analog binds in the dNTP-binding site. nih.govnih.gov The lack of a 3'-hydroxyl group on the sugar moiety, a defining feature of dideoxynucleosides, leads to chain termination upon incorporation into the growing DNA strand.

For a 5-substituted analog like this compound, the conformation of the substituent would be critical. The phenyl ring of the "ap" group would likely orient itself to fit within a hydrophobic pocket adjacent to the nucleobase binding site. The orientation would be crucial to avoid steric clashes with key amino acid residues.

In the absence of experimental structures, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to predict the binding conformation and interaction energies of this compound. scielo.br Docking studies could be employed to place the triphosphate of this compound into the active site of a viral polymerase, such as HIV-1 RT. These models would help in visualizing the potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the analog and the enzyme.

MD simulations could then be used to study the dynamic behavior of the enzyme-analog complex over time. scielo.br This would provide insights into the stability of the binding mode, the flexibility of the 5-TFA-ap substituent, and the energetic contributions of individual amino acid residues to the binding affinity. Such simulations could reveal whether the bulky substituent induces any conformational changes in the enzyme that might affect its catalytic activity.

Stereochemical Considerations and Enantiomeric Studies of Nucleoside Analogs

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogs. Naturally occurring nucleosides are of the D-configuration. However, synthetic analogs with the unnatural L-configuration have shown potent antiviral activity.

For ddC and its analogs, the enantiomeric form can have a profound impact on both efficacy and toxicity. L-nucleoside analogs are often poor substrates for human cellular kinases, which can lead to lower toxicity profiles. Conversely, they can be potent inhibitors of viral reverse transcriptases. This differential recognition by viral and human enzymes is a cornerstone of the therapeutic utility of many nucleoside analogs.

Enantiomeric studies would be essential to determine whether the D- or L-enantiomer of this compound possesses the more favorable biological profile. This would involve separate synthesis and biological evaluation of both enantiomers to assess their antiviral activity and cytotoxicity. The differential phosphorylation and incorporation of the enantiomers by viral and host cell enzymes would be a key area of investigation.

Molecular Mechanisms of Action and Intracellular Processing

Cellular Uptake and Intracellular Translocation Mechanisms

The passage of nucleoside analogs across the cell membrane is a critical initial step. This process is primarily mediated by specialized membrane transport proteins, with passive diffusion playing a less significant role.

Nucleoside analogs generally exhibit hydrophilic characteristics, which limit their ability to readily cross lipid bilayers via passive diffusion nih.govmdpi.com. Consequently, cellular uptake is predominantly facilitated by active transport mechanisms, primarily mediated by nucleoside transporter (NT) families mdpi.comnih.govtandfonline.comtandfonline.comresearchgate.netmdpi.comnih.govnih.gov.

The two major families of nucleoside transporters are:

Concentrative Nucleoside Transporters (CNTs): These transporters, encoded by the SLC28 gene family (hCNT1-3), mediate the influx of nucleosides and nucleoside analogs via sodium-coupled cotransport. They are often described as having high affinity and some substrate selectivity, with CNT1 preferring pyrimidines, CNT2 preferring purines, and CNT3 transporting both tandfonline.comfrontiersin.org. CNTs are typically found on apical membranes, facilitating unidirectional influx tandfonline.com.

Equilibrative Nucleoside Transporters (ENTs): Encoded by the SLC29 gene family (hENT1-4), ENTs facilitate the bidirectional transport of nucleosides and nucleoside analogs down their concentration gradients. They are sodium-independent and play a crucial role in maintaining nucleoside homeostasis mdpi.comnih.govtandfonline.commdpi.com. While passive diffusion across the plasma membrane is possible for nucleoside analogs, it is generally less efficient than ENT-mediated uptake nih.gov.

The specific expression patterns and substrate specificities of these transporters can dictate the cellular uptake efficiency and tissue-specific distribution of nucleoside analogs nih.govresearchgate.net.

The "5-TFA-ap" moiety, likely representing a modification at the 5-position of the nucleobase with a trifluoroacetyl group and an aminopurine structure, can significantly influence the compound's cellular permeability. Chemical modifications to the nucleobase can alter the molecule's lipophilicity, polarity, and interactions with transporter proteins.

Lipophilicity: Introducing lipophilic groups, such as those potentially present in a trifluoroacetyl moiety, can enhance a molecule's ability to partition into and diffuse across cell membranes wipo.intrsc.orgmdpi.com. While nucleoside analogs generally rely on transporters, increased lipophilicity might improve passive diffusion or alter interactions with specific transporter subtypes, potentially enhancing uptake rsc.orgmdpi.com.

Transporter Interaction: Modifications to the base can affect how well the nucleoside analog is recognized and transported by CNTs and ENTs. The specific nature of the 5-TFA-ap substitution would determine its affinity for these transporters, potentially leading to preferential uptake by certain subtypes or even reduced transport if the modification sterically hinders binding tandfonline.comfrontiersin.org. The presence of a trifluoroacetyl group, for instance, could alter electronic distribution and hydrogen bonding capabilities, impacting transporter recognition.

While direct data on the "5-TFA-ap" moiety's specific effect on permeability is unavailable, general principles suggest that such modifications are key determinants of a nucleoside analog's cellular entry.

Intracellular Anabolism: Phosphorylation Pathways

Following cellular uptake, nucleoside analogs must be converted into their active nucleotide forms through a series of intracellular phosphorylation steps. This process is catalyzed by cellular kinases.

The initial and often rate-limiting step in the activation of nucleoside analogs is their phosphorylation to the corresponding 5'-monophosphate derivatives. This reaction is catalyzed by nucleoside kinases rsc.orgnih.govresearchgate.netmdpi.comnih.gov.

Key kinases involved in nucleoside analog phosphorylation include:

Deoxycytidine Kinase (dCK): This enzyme is critical for the phosphorylation of many deoxycytidine analogs, including those with a 2',3'-dideoxynucleoside structure like ddC nih.govnih.gov. Cancer cells often exhibit higher levels of dCK compared to normal cells, providing a degree of selectivity for certain nucleoside analogs nih.gov.

Adenosine (B11128) Kinase (ADK): This kinase is responsible for the initial phosphorylation of adenosine and its analogs nih.gov.

Cytidine (B196190) Kinase (CK): While dCK is specific for deoxycytidine analogs, cytidine kinases are involved in the phosphorylation of cytidine and its derivatives.

The efficiency of these kinases in phosphorylating the nucleoside analog is crucial for its therapeutic efficacy researchgate.netmdpi.com.

Once the 5'-monophosphate is formed, it undergoes further sequential phosphorylations to generate the 5'-diphosphate and then the 5'-triphosphate forms nih.govmdpi.comnih.gov. These subsequent phosphorylation steps are typically catalyzed by nucleoside diphosphate (B83284) kinases and other cellular kinases. The resulting nucleoside triphosphate analog is usually the biologically active species that interferes with viral replication or cellular proliferation.

The specificity and efficiency of cellular kinases towards 5-TFA-ap-ddC will dictate its intracellular activation. Nucleoside kinases exhibit varying substrate specificities, meaning that the structural features of an analog, including modifications to the base and sugar moieties, can significantly influence its recognition and phosphorylation tandfonline.comfrontiersin.orgnih.gov.

Substrate Potential: The "ddC" component suggests that this compound might be a substrate for kinases that phosphorylate cytidine or deoxycytidine analogs, such as dCK. The 5-TFA-ap modification on the base could potentially enhance or diminish its affinity for these kinases compared to unmodified analogs.

Inhibitory Potential: In some instances, nucleoside analogs can act as inhibitors of kinases or other enzymes involved in nucleotide metabolism, thereby disrupting cellular processes. The specific interaction of this compound with cellular kinases would determine whether it primarily serves as a substrate for activation or as an inhibitor of specific enzymatic pathways.

Detailed studies would be required to elucidate the precise kinetic parameters (e.g., Km, Vmax) of relevant kinases acting on this compound, and whether it exhibits any inhibitory effects on these or other cellular enzymes.

The chemical compound this compound is a nucleoside analog designed to interfere with viral replication processes. Its mechanism of action primarily involves its active triphosphate metabolite, which targets viral DNA polymerases and reverse transcriptases. This section details its engagement with these viral enzymes, the consequences for DNA synthesis, and its interaction with host cellular machinery.

Selective Action and Host Enzyme Interactions

Molecular Basis for Selective Inhibition (if observed)The molecular basis for selective inhibition often lies in the structural differences between viral and host DNA polymerasespnas.orgnih.govelifesciences.orgtandfonline.com. These differences can manifest in the active site architecture, substrate binding pockets, and the enzymes' ability to discriminate between natural nucleotides and nucleoside analogspnas.orgnih.govelifesciences.org. For instance, variations in amino acid residues within the polymerase active site can lead to differential binding affinities for the analog's triphosphate metabolitepnas.org. The specific modifications, such as the trifluoroacetyl group in this compound, are hypothesized to contribute to this selective recognition by viral enzymes, thereby enhancing antiviral efficacy while potentially reducing host cell toxicity.

Compound List:

| Compound Name | Description |

| This compound | The primary subject compound, a modified nucleoside analog. |

| 2',3'-dideoxycytidine (ddC) | A reference nucleoside analog, known for antiviral activity and toxicity. |

| 2',3'-dideoxycytidine-5'-TP (ddCTP) | The active triphosphate metabolite of ddC. |

| Nucleoside analogs | A broad class of antiviral and anticancer drugs. |

| Nucleoside triphosphates (NTPs) | The active intracellular forms of nucleoside analogs. |

| Deoxynucleoside triphosphates (dNTPs) | Natural building blocks for DNA synthesis. |

| HIV reverse transcriptase (RT) | The viral enzyme targeted by many nucleoside analogs for HIV treatment. |

| Viral DNA polymerases | Enzymes essential for the replication of DNA viruses. |

| DNA Polymerase Gamma (Pol γ) | A key host mitochondrial DNA polymerase, often a target for nucleoside analog toxicity. |

| Nuclear Polymerases | Host cellular DNA polymerases involved in nuclear DNA replication. |

| Trifluoroacetyl (TFA) | A chemical modification present in the subject compound. |

| Amino-propyl (ap) | A potential linker or modification in the subject compound. |

Preclinical Efficacy and Biological Activities of 5 Tfa Ap Ddc

In Vitro Antiviral Activity Studies

Efficacy against Relevant Viral Pathogens (e.g., HIV, HBV, CMV, Herpesviruses)

Information regarding the specific in vitro antiviral activity of 5-TFA-ap-ddC against viral pathogens such as Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Cytomegalovirus (CMV), and herpesviruses is not available in publicly accessible scientific literature.

Cell-Based Assays for Viral Replication and Cytopathic Effect Inhibition

Details from specific cell-based assays examining the ability of this compound to inhibit viral replication or prevent the cytopathic effects of viruses could not be located in public research databases. Cell-based assays are crucial in early-stage drug discovery to determine a compound's intracellular potency and its effects on viral life cycles. researchgate.net

Quantitative Assessment of Inhibitory Concentrations (e.g., IC50, EC50)

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key quantitative measures of a drug's potency. nih.gov These values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Specific IC50 or EC50 values for this compound against any virus are not documented in the available literature.

In Vivo Efficacy in Animal Models (Non-Human)

Assessment of Viral Load Reduction in Relevant Preclinical Models

Preclinical animal models are essential for evaluating the in vivo efficacy of antiviral candidates, often by measuring the reduction in viral load. nih.gov However, there are no published studies detailing the assessment of this compound in any non-human animal models for the reduction of viral loads.

Pharmacodynamic Markers in Animal Studies

Pharmacodynamic markers are used to understand the relationship between drug concentration and its effect on the body or on a pathogen. There is no information available regarding the use of pharmacodynamic markers to evaluate the biological activity of this compound in animal studies.

Comparative Efficacy with Reference Antivirals in Preclinical Settings

Due to the absence of specific preclinical data for this compound in the provided search results, a comparative efficacy analysis with reference antiviral compounds cannot be constructed. Data tables comparing IC50 values, selectivity indices, or other relevant metrics are contingent on the availability of primary research findings, which are not present.

Investigation of Resistance Mechanisms in Preclinical Models

Information regarding the development of viral resistance to this compound is not available in the search results. Consequently, a detailed discussion on the emergence of specific viral mutations under the pressure of this compound and the molecular basis of such resistance cannot be provided.

Emergence of Viral Resistance Mutations under Compound Pressure

There is no information available in the search results to populate a data table or provide a narrative on the specific resistance mutations that may arise from exposure to this compound.

Molecular Basis of Resistance (e.g., polymerase mutations, altered metabolism)

Without specific studies on this compound, any discussion on the molecular basis of resistance, such as specific polymerase mutations or altered metabolic pathways, would be speculative and fall outside the requirement for scientifically accurate content based on research findings.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 5-TFA-ap-ddC Analogs

The development of novel analogs aims to improve upon the existing profile of this compound by enhancing its efficacy, specificity, and delivery.

Strategies for Further Optimizing Potency and Selectivity

Future research will focus on structure-activity relationship (SAR) studies to systematically modify the chemical structure of this compound. Strategies may include altering the trifluoroacetyl group, modifying the arabinofuranosyl sugar moiety, or introducing different base modifications. Computational modeling and in silico screening will play a crucial role in predicting the impact of these changes on target binding and cellular activity. The goal is to design analogs that exhibit increased potency against specific targets (e.g., viral enzymes or cancer-related proteins) while minimizing off-target effects, thereby improving selectivity and reducing potential toxicity. For instance, modifications to the sugar ring or the introduction of specific functional groups can influence interactions with target enzymes, leading to enhanced inhibition biorxiv.orgbiorxiv.orgcardiff.ac.uk. Optimization efforts will likely involve a multi-parameter approach, balancing potency, selectivity, and pharmacokinetic properties.

Novel Chemical Modifications and Prodrug Approaches

The synthesis of next-generation analogs will explore novel chemical modifications to the this compound scaffold. This includes investigating new functional groups that can be appended to the base or sugar to alter solubility, cell permeability, or metabolic stability. Prodrug strategies are particularly promising for improving the delivery and activation of nucleoside analogs researchgate.netnih.govgoogle.comacs.org. For this compound, prodrug approaches could involve esterification or phosphoramidate (B1195095) modifications to enhance oral bioavailability, improve cell membrane penetration, or enable targeted delivery to specific tissues or cell types. These modifications aim to bypass rate-limiting activation steps or protect the active compound until it reaches its intended site of action cardiff.ac.ukresearchgate.netnih.gov. For example, ester prodrugs can improve lipophilicity, facilitating cellular uptake nih.govacs.org.

Advanced Mechanistic Investigations

A deeper understanding of how this compound interacts with biological systems is essential for its rational development.

Proteomics Approaches for Target Identification and Mechanism of Action

Proteomics offers powerful tools for elucidating the molecular targets and mechanisms of action of nucleoside analogs eurekaselect.cominotiv.commdpi.comresearchgate.netnih.gov. Future research could employ advanced proteomic techniques, such as activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), to identify the specific proteins that this compound binds to within cells mdpi.com. By analyzing changes in protein expression, post-translational modifications, or protein-protein interactions following treatment with this compound, researchers can pinpoint its direct targets and downstream signaling pathways inotiv.commdpi.com. This approach is critical for understanding how the compound exerts its effects and for identifying potential resistance mechanisms. Mass spectrometry-based proteomics is a key technology in these investigations, enabling the identification and quantification of proteins and their modifications inotiv.combeilstein-journals.org.

High-Throughput Screening for Combination Therapies

The development of combination therapies, where this compound is used in conjunction with other agents, is a significant area for future research biorxiv.orgbiorxiv.orgoup.com. High-throughput screening (HTS) platforms can be utilized to systematically identify synergistic drug combinations. This involves screening libraries of compounds against cell lines or disease models in the presence of this compound to identify agents that enhance its efficacy or overcome resistance nih.govresearchgate.netnih.gov. Such screens can uncover novel therapeutic strategies, potentially leading to more effective treatments with reduced dosages and fewer side effects. For example, combining nucleoside analogs with inhibitors of host nucleoside biosynthesis has shown synergistic antiviral activity oup.com.

Role of this compound in Basic Biological Research

Beyond its potential therapeutic applications, this compound can serve as a valuable tool in basic biological research. Its specific interactions with cellular machinery, such as enzymes involved in nucleic acid metabolism or signaling pathways, can be exploited to probe these biological processes. For instance, it could be used in cell-based assays to study DNA replication, repair mechanisms, or the function of specific enzymes. As a well-characterized nucleoside analog, it can serve as a reference compound or a chemical probe to investigate cellular pathways affected by nucleotide metabolism or to validate findings from genomic or proteomic studies scholaris.camdpi.com.

Compound List:

this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-TFA-ap-ddC, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves nucleoside modification via trifluoroacetylation under anhydrous conditions. Key variables include temperature (optimized between 0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents (e.g., trifluoroacetic anhydride). Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate formation . Purity is validated using NMR (¹H/¹³C) and mass spectrometry, with impurities often arising from incomplete acylation or hydrolysis side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR : ¹H/¹³C NMR identifies trifluoroacetyl (-COCF₃) protons (δ ~11.5–12.5 ppm) and sugar moiety protons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the nucleoside backbone.

- HPLC-PDA : Ensures purity (>95%) and detects UV-active byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biochemical activity, and how can conflicting data in the literature be resolved?

- Methodological Answer : Mechanistic studies often focus on its role as a nucleoside analog. For example:

- Enzymatic Assays : Measure inhibition constants (Ki) against reverse transcriptase or DNA polymerases.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.

- Contradiction Resolution : Conflicting activity data (e.g., potency variations across cell lines) may stem from differential metabolism or transport mechanisms. Researchers should replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) and cross-validate using orthogonal methods (e.g., siRNA knockdown of suspected transporters) .

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer : Stability protocols include:

- pH-Dependent Degradation : Incubate this compound in buffers (pH 1–10) at 37°C, sampling at intervals for HPLC analysis.

- Plasma Stability : Use human or animal plasma to simulate in vivo conditions; quench reactions with organic solvents (e.g., acetonitrile) to denature enzymes.

- Mass Balance Studies : Track degradation products (e.g., free ddC via LC-MS) to identify hydrolysis pathways .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using software (e.g., GraphPad Prism) with 4-parameter logistic models to calculate IC₅₀ values.

- Error Propagation : Account for variability in triplicate assays using Bayesian hierarchical models.

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Supplemental Information : Include exact reagent lot numbers, instrument calibration records, and software versions.

- Raw Data Deposition : Upload HPLC chromatograms, NMR FID files, and cell viability datasets to repositories like Zenodo or Figshare.

- Step-by-Step Video Protocols : Demonstrate critical techniques (e.g., anhydrous handling) to minimize procedural variability .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Bridging : Compare in vitro IC₅₀ with plasma exposure (AUC) from animal studies. Low bioavailability may explain discrepancies.

- Tissue Distribution Studies : Use radiolabeled this compound (³H or ¹⁴C) to quantify uptake in target organs.

- Metabolomics : Identify active/inactive metabolites via LC-MS/MS to refine structure-activity relationships .

Interdisciplinary and Emerging Research

Q. How can computational chemistry optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability (e.g., using logP calculations).

- Docking Studies : Model interactions with metabolic enzymes (e.g., CYP450 isoforms) to forecast metabolic stability.

- QSAR Models : Correlate trifluoroacetyl group modifications with cytotoxicity trends .

Q. What ethical and regulatory considerations apply when sharing this compound research data involving patient-derived samples?

- Methodological Answer :

- GDPR Compliance : Anonymize patient data via pseudonymization and obtain explicit consent for secondary data use.

- Controlled Access Repositories : Use platforms like EGA (European Genome-Phenome Archive) to restrict data access to vetted researchers.

- Ethics Review : Submit protocols to institutional review boards (IRBs) for approval, especially for translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.